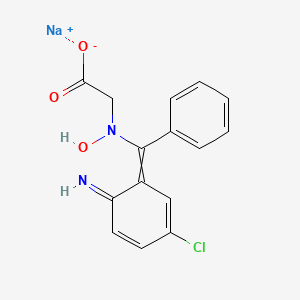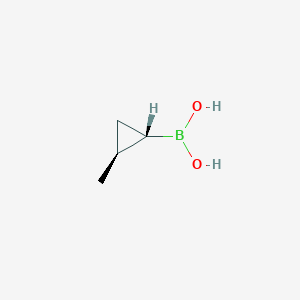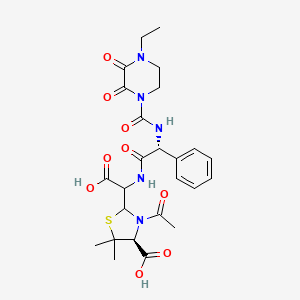
Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) is a compound related to the broad-spectrum semi-synthetic antibiotic Piperacillin. This compound is an open ring impurity of Piperacillin, which is used in various pharmaceutical applications. Piperacillin itself is a member of the penicillin family and is known for its effectiveness against a wide range of bacterial infections .
Preparation Methods
The synthesis of Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) involves several stepsThe reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure the correct formation of the compound .
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in controlled environments, with careful monitoring of reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and pH levels to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Studied for its interactions with various biological molecules and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic applications and its role as an impurity in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) involves its interaction with bacterial cell wall synthesis. It targets specific enzymes involved in the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) can be compared with other similar compounds, such as:
Piperacillin EP Impurity C: Another impurity of Piperacillin with a different chemical structure and properties.
Piperacillin EP Impurity B: Similar in its role as an impurity but with distinct chemical characteristics and applications.
The uniqueness of Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) lies in its specific chemical structure and its role as an open ring impurity, which differentiates it from other impurities and related compounds .
Properties
Molecular Formula |
C25H31N5O9S |
|---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
(4S)-3-acetyl-2-[carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C25H31N5O9S/c1-5-28-11-12-29(20(34)19(28)33)24(39)27-15(14-9-7-6-8-10-14)18(32)26-16(22(35)36)21-30(13(2)31)17(23(37)38)25(3,4)40-21/h6-10,15-17,21H,5,11-12H2,1-4H3,(H,26,32)(H,27,39)(H,35,36)(H,37,38)/t15-,16?,17+,21?/m1/s1 |
InChI Key |
TWEORVZIMOFLDE-BAQZJKQNSA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)NC(C3N([C@H](C(S3)(C)C)C(=O)O)C(=O)C)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3N(C(C(S3)(C)C)C(=O)O)C(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


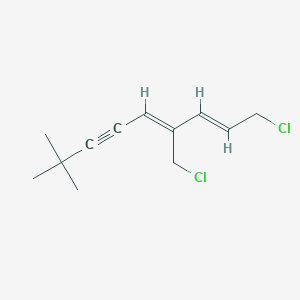
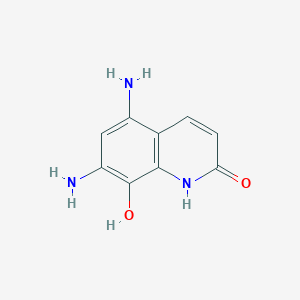
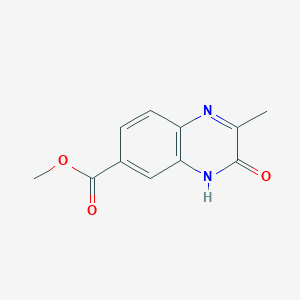
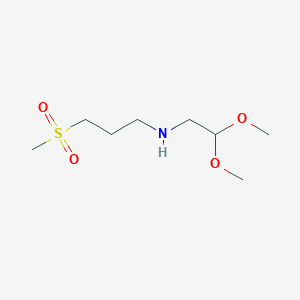
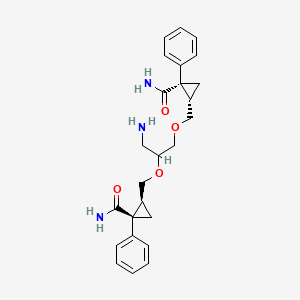
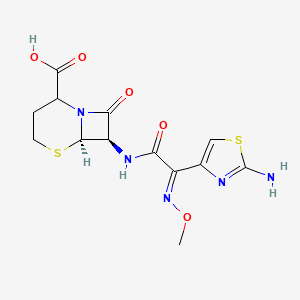
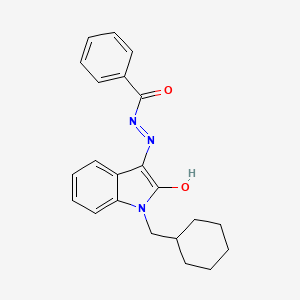
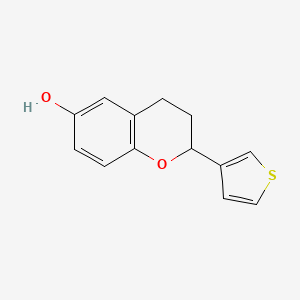
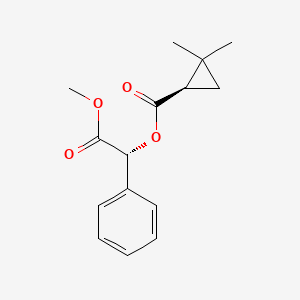
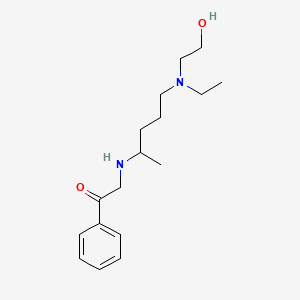
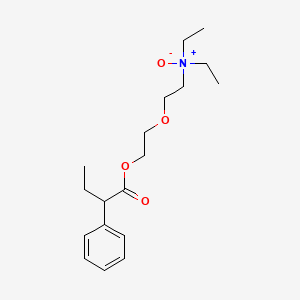
![2-Hydroxyamino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B13850478.png)
